(R)-2-Amino-2-phenylacetic acid hydrochloride
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Overview
Description
“®-2-Amino-2-phenylacetic acid hydrochloride” likely refers to a compound that contains an amino group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to the same carbon atom, making it a type of α-amino acid. The “®” denotes the absolute configuration of the chiral center in the molecule .
Synthesis Analysis
While specific synthesis methods for “®-2-Amino-2-phenylacetic acid hydrochloride” are not available, similar compounds are often synthesized starting with readily available materials. For instance, levobupivacaine hydrochloride is synthesized starting with (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizing l-(–)-dibenzoyl tartaric acid for chiral separation .Molecular Structure Analysis
The molecular structure of “®-2-Amino-2-phenylacetic acid hydrochloride” would likely include a chiral center, given the “®” designation. The Cahn-Ingold-Prelog (CIP) rules can be used to determine the absolute configuration of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-2-Amino-2-phenylacetic acid hydrochloride” would depend on its specific structure. For example, metformin hydrochloride, a peroral hypoglycemic agent, has the ability to suppress gluconeogenesis, form free fatty acids, and oxidize fats .Scientific Research Applications
Enzyme Utilization in Amidation/Amide Hydrolysis
(R)-2-Amino-2-phenylacetic acid hydrochloride has been utilized in enzyme-mediated processes. For instance, in the synthesis of ethyl 3-amino-4-pentynoate isomers, a biocatalytic approach using the enzyme penicillin acylase has been developed. This enzyme facilitates the resolution of (R)- and (S)-enantiomers of these isomers, employing phenylacetic acid as an acylating agent (Topgi et al., 1999).
Chirality Assignment in Chemical Compounds
The compound has been involved in methods for determining the enantiomeric purity of chemical compounds. In a study, the reaction of R-(−)-, and S-(+)-4-hydroxyphenylglycine (oxfenicine) with enantiomerically pure acid anhydride of R-(+)-1-methoxy-1-trifluoromethyl-phenylacetic acid led to diastereoisomeric amides separable by high-performance liquid chromatography, indicating its role in enantiomeric analysis (Coleman, 1983).
Applications in Polymerization
This chemical has been used in the polymerization of phenylacetylenes. Specifically, various phenylacetylenes bearing amino groups, including 4-aminomethyl and 4-N,N-diisopropylamino-methyl groups, were polymerized, demonstrating the compound's utility in the field of polymer chemistry (Yashima et al., 1997).
Photocatalytic Degradation Studies
In the field of environmental science, (R)-2-Amino-2-phenylacetic acid hydrochloride has been a part of studies like the photocatalytic degradation of diclofenac, where it was used to assess the decomposition of pharmaceutical compounds under simulated solar irradiation (Calza et al., 2006).
Crystallization and Resolving Agent Applications
The compound has been used in the preferential crystallization of 2-amino-2-phenylethanol, showcasing its role as an effective resolving agent in the separation of chiral compounds (Saigo et al., 1982).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-2-phenylacetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7H,9H2,(H,10,11);1H/t7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZPUJDTYUZJMI-OGFXRTJISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-phenylacetic acid hydrochloride | |
CAS RN |
25705-52-6 |
Source
|
Record name | Benzeneacetic acid, α-amino-, hydrochloride (1:1), (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25705-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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